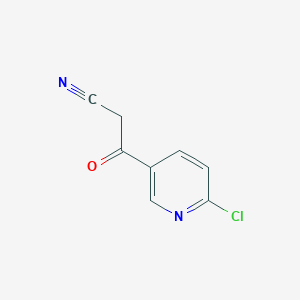

3-(6-Chloropyridin-3-YL)-3-oxopropanenitrile

説明

特性

IUPAC Name |

3-(6-chloropyridin-3-yl)-3-oxopropanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5ClN2O/c9-8-2-1-6(5-11-8)7(12)3-4-10/h1-2,5H,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYDXNTWVXGABPR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC=C1C(=O)CC#N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20434848 | |

| Record name | 3-(6-Chloropyridin-3-yl)-3-oxopropanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20434848 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

314267-78-2 | |

| Record name | 3-(6-Chloropyridin-3-yl)-3-oxopropanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20434848 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Lithiation and Iodination of 6-Chloropyridin-3-yl Derivatives

A common preparatory step involves the lithiation of tert-butyl (6-chloropyridin-3-yl)carbamate using n-butyllithium in the presence of N,N,N',N'-tetramethylethylenediamine (TMEDA) in diethyl ether at low temperatures (-78 °C to -10 °C). This generates a lithiated intermediate which is then reacted with iodine to afford 6-chloro-4-iodopyridin-3-yl carbamate derivatives. The reaction is typically quenched with saturated ammonium chloride and sodium pyrosulfite solutions, followed by extraction and purification via silica gel chromatography. Yields reported are around 57% for this step.

| Step | Reagents & Conditions | Yield | Notes |

|---|---|---|---|

| Lithiation | n-Butyllithium (2.65 M in hexanes), TMEDA, diethyl ether, -78 °C to -10 °C | - | Under argon atmosphere |

| Iodination | Iodine in diethyl ether, -78 °C to room temperature, 18 h | 57% | Quenched with NH4Cl and Na2S2O3 |

This iodinated intermediate can be further transformed into the target compound or serve as a precursor for subsequent functionalization.

Carboxylation and Esterification of 6-Chloropyridin-3-yl Acetic Acid

Another route involves the preparation of 2-(6-chloropyridin-3-yl)acetic acid, which can be converted into esters or amides as intermediates. The carboxylation is achieved by bubbling dry carbon dioxide into a lithiated chloropyridine intermediate, followed by acidification to precipitate the acid. Esterification is performed by refluxing the acid with ethanol and sulfuric acid, yielding ethyl 2-(6-chloropyridin-3-yl)acetate with yields up to 95%.

| Step | Reagents & Conditions | Yield | Notes |

|---|---|---|---|

| Carboxylation | Dry CO2 bubbling, -78 °C to 20 °C, acid quench | 57% | Precipitation of acid |

| Esterification | Ethanol, sulfuric acid, reflux 4 h | 87-95% | Purified by column chromatography |

These intermediates can be further reacted to introduce the oxopropanenitrile moiety.

Formation of 3-Oxopropanenitrile Moiety

The introduction of the 3-oxopropanenitrile group typically involves condensation reactions between the chloropyridinyl intermediates and cyanoacetate derivatives or related nitrile-containing reagents. Although specific detailed protocols for this exact compound are limited in the public domain, analogous syntheses of pyridine-3-yl oxopropanenitriles involve Knoevenagel condensations or nucleophilic substitutions under controlled conditions.

Use of Organolithium Reagents for Functionalization

The use of n-butyllithium and TMEDA is a recurring theme in the preparation of chloropyridinyl intermediates. The lithiation step allows for regioselective functionalization at the 4-position of the pyridine ring, which is crucial for subsequent transformations leading to the target compound.

Summary Table of Preparation Steps

| Step No. | Intermediate/Reaction | Reagents & Conditions | Yield | Key Notes |

|---|---|---|---|---|

| 1 | Lithiation of tert-butyl (6-chloropyridin-3-yl)carbamate | n-BuLi, TMEDA, diethyl ether, -78 °C to -10 °C | - | Argon atmosphere |

| 2 | Iodination of lithiated intermediate | I2 in diethyl ether, -78 °C to RT, 18 h | 57% | Quench with NH4Cl, Na2S2O3 |

| 3 | Carboxylation of lithiated chloropyridine | Dry CO2 bubbling, -78 °C to 20 °C | 57% | Acid precipitation |

| 4 | Esterification of 6-chloropyridin-3-yl acetic acid | Ethanol, H2SO4, reflux 4 h | 87-95% | Column chromatography purification |

| 5 | Formation of 3-oxopropanenitrile moiety | Condensation with cyanoacetate derivatives (typical) | - | Knoevenagel or nucleophilic substitution |

化学反応の分析

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the pyridine ring, leading to the formation of various oxidized derivatives.

Reduction: Reduction of the nitrile group can yield corresponding amines.

Substitution: The chloropyridine moiety can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.

Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic conditions.

Major Products:

Oxidation: Oxidized pyridine derivatives.

Reduction: Amino derivatives.

Substitution: Various substituted pyridine derivatives depending on the nucleophile used.

科学的研究の応用

Chemistry: 3-(6-Chloropyridin-3-YL)-3-oxopropanenitrile is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Biology: In biological research, this compound can be used to study the interactions of pyridine derivatives with biological targets. It may also serve as a ligand in the development of enzyme inhibitors.

Medicine: The compound has potential applications in medicinal chemistry for the development of new drugs. Its structural features make it a candidate for the design of molecules with specific biological activities.

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its reactivity and versatility make it valuable in various manufacturing processes.

作用機序

The mechanism of action of 3-(6-Chloropyridin-3-YL)-3-oxopropanenitrile depends on its specific application. In general, the compound can interact with molecular targets such as enzymes, receptors, or nucleic acids. The presence of the chloropyridine moiety allows for specific binding interactions, while the nitrile group can participate in various chemical reactions. These interactions can modulate the activity of the target molecules, leading to desired biological or chemical effects.

類似化合物との比較

Substituent Variation on Aromatic Rings

a. 3-(4-Ethylphenyl)-3-oxopropanenitrile

- Structure : Features a 4-ethylphenyl group instead of 6-chloropyridin-3-yl.

- Reactivity : Used in microwave-assisted multi-component cyclizations to form pyrazolo[3,4-b]pyridine-4-carboxylic acids, highlighting its utility in generating nitrogen-rich heterocycles .

- Key Difference : The ethyl group on the phenyl ring is electron-donating, reducing electrophilicity at the carbonyl compared to the electron-withdrawing chloro substituent on pyridine in the target compound.

b. 3-(3-Chlorophenyl)-3-oxopropanenitrile

- Structure : Contains a 3-chlorophenyl substituent.

- Reactivity: Reacts with ethyl 3-oxopropanoate derivatives to form pyrazolo[1,5-a]pyrimidin-7(4H)-ones, demonstrating its role in fused heterocycle synthesis .

- Key Difference : The phenyl ring lacks the nitrogen atom present in pyridine, altering electronic and steric interactions in reactions.

Functional Group Variation

a. Ethyl 3-(3-nitrophenyl)-3-oxopropanoate

- Structure : Nitro-substituted phenyl group with an ester functional group.

- Reactivity : Primarily used in ester hydrolysis and as a laboratory chemical .

- Key Difference : The ester group is more hydrolytically labile than the nitrile in the target compound, limiting its stability under basic conditions.

Heterocyclic Core Differences

a. 3-(4-Methyl-2-(tosylamino)-thiazol-5-yl)-3-oxopropanenitrile

b. 3-(1,4-Dioxo-3,4-dihydrophthalazin-(1H)-yl)-3-oxopropanenitrile

- Structure : Features a phthalazine bicyclic system.

- Reactivity: Participates in Knoevenagel condensations to form acrylonitrile derivatives .

Data Tables

Table 1: Structural and Functional Comparison

Research Findings and Implications

- Electrophilicity and Reactivity : The 6-chloro substituent on pyridine in the target compound enhances electrophilicity at the carbonyl, favoring nucleophilic addition reactions compared to ethylphenyl or phenyl analogs .

- Functional Group Stability : The nitrile group in 3-oxopropanenitrile derivatives offers superior stability under basic conditions compared to esters, enabling diverse synthetic pathways .

生物活性

3-(6-Chloropyridin-3-YL)-3-oxopropanenitrile, with the CAS number 314267-78-2, is a compound that has garnered attention for its potential biological activities. This article explores its mechanisms of action, biochemical properties, and implications for therapeutic applications based on diverse research findings.

Chemical Structure and Properties

The compound features a pyridine ring substituted with a chlorine atom and a nitrile functional group, contributing to its unique chemical reactivity. Its structure can be represented as follows:

Target of Action:

Research indicates that this compound interacts with various biological targets, particularly enzymes involved in inflammatory and oxidative stress pathways. Its mechanism of action is primarily linked to the inhibition of myeloperoxidase (MPO), an enzyme implicated in the production of reactive oxygen species (ROS) .

Biochemical Pathways:

The compound modulates several biochemical pathways, including those related to inflammation and oxidative stress. By inhibiting MPO, it reduces the formation of hypochlorous acid, thereby mitigating oxidative damage within cells .

Biological Activities

-

Anti-inflammatory Effects :

Studies have shown that this compound exhibits significant anti-inflammatory properties. In vitro assays demonstrated a reduction in pro-inflammatory cytokines in cell cultures treated with this compound . -

Antioxidant Activity :

The compound's ability to scavenge free radicals has been documented, indicating its potential as an antioxidant agent. This activity is crucial for protecting cells from oxidative stress-related damage . -

Potential Anti-cancer Properties :

Preliminary studies suggest that the compound may inhibit the activity of certain protein kinases associated with cancer proliferation, such as ALK (anaplastic lymphoma kinase). This inhibition could make it a candidate for further investigation in cancer therapeutics .

Case Study 1: Inhibition of Myeloperoxidase

A laboratory study evaluated the effects of varying concentrations of this compound on MPO activity in human neutrophils. Results indicated:

- Low Concentration (10 µM) : Significant inhibition (up to 40%) of MPO activity.

- High Concentration (100 µM) : Complete inhibition observed, suggesting a dose-dependent response.

Case Study 2: Anti-inflammatory Response in Animal Models

In vivo studies using murine models of acute inflammation showed that administration of the compound resulted in:

- Reduction in Inflammatory Markers : Notable decreases in TNF-alpha and IL-6 levels were recorded.

- Histological Improvements : Tissue samples displayed reduced edema and infiltration of inflammatory cells.

Table 1: Summary of Biological Activities

Q & A

Basic Synthesis Methods and Optimization

Q: What are the standard synthetic routes for 3-(6-Chloropyridin-3-YL)-3-oxopropanenitrile, and how can reaction parameters be optimized? A: A common approach involves nucleophilic substitution or condensation reactions. For example, analogous compounds (e.g., cyanoacetamide derivatives) are synthesized using ethanol as a solvent and piperidine as a catalyst at 0–5°C for 2 hours . Optimization should focus on:

- Temperature control : Low temperatures (0–5°C) minimize side reactions like hydrolysis of the nitrile group.

- Catalyst selection : Piperidine enhances reaction efficiency by deprotonating intermediates.

- Solvent choice : Polar aprotic solvents (e.g., DMF) may improve yields compared to ethanol in some cases .

Contradictions in yields between studies may arise from differences in stoichiometry or purification methods (e.g., column chromatography vs. recrystallization).

Spectroscopic Characterization Strategies

Q: What spectroscopic techniques are most effective for characterizing this compound? A: A multi-technique approach is critical:

- NMR : and NMR identify the chloropyridinyl moiety (δ ~8.5 ppm for aromatic protons) and ketone/cyano groups (δ ~190–210 ppm for carbonyl carbons).

- IR : Strong absorption bands at ~2240 cm (C≡N stretch) and ~1680 cm (C=O stretch) confirm functional groups.

- X-ray crystallography : Resolves stereoelectronic effects, as demonstrated in structurally similar pyridine derivatives .

Stability and Handling Precautions

Q: How should researchers handle this compound to ensure stability and safety? A: The nitrile group poses toxicity risks, requiring:

- Storage : Inert atmosphere (N or Ar) at –20°C to prevent oxidation or moisture absorption .

- Protective gear : Nitrile gloves, goggles, and lab coats are mandatory .

- Waste disposal : Segregate nitrile-containing waste for professional treatment to avoid environmental release .

Advanced Reactivity: Substitution and Functionalization

Q: How does the chloropyridinyl group influence reactivity in substitution reactions? A: The chlorine atom at the 6-position activates the pyridine ring for nucleophilic aromatic substitution (SNAr). For example:

- Fluorine substitution : Catalytic hydrogenation (Pd/C) or SNAr with amines can replace Cl, altering electronic properties .

- Electronic effects : The electron-withdrawing Cl enhances electrophilicity at the 3-position, facilitating coupling reactions (e.g., Suzuki-Miyaura) .

Computational Modeling of Electronic Properties

Q: What computational methods are used to predict the electronic behavior of this compound? A: Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model:

- Frontier molecular orbitals : HOMO-LUMO gaps predict reactivity toward electrophiles/nucleophiles.

- Charge distribution : Partial charges on the pyridine ring guide site-specific modifications .

Experimental validation via cyclic voltammetry can corroborate computed redox potentials.

Addressing Data Contradictions in Synthetic Yields

Q: How can discrepancies in reported synthetic yields be resolved? A: Contradictions often arise from:

- Catalyst purity : Trace moisture in piperidine reduces efficacy; use freshly distilled catalysts .

- Reaction monitoring : TLC or in-situ IR tracks intermediate formation, enabling timely optimization.

- Byproduct analysis : LC-MS identifies side products (e.g., hydrolyzed nitriles), informing solvent or temperature adjustments .

Biological Activity Screening Methodologies

Q: What assays are suitable for evaluating this compound’s bioactivity? A: Focus on target-specific assays:

- Enzyme inhibition : Fluorescence-based assays (e.g., kinase inhibition) using ATP analogs.

- Cytotoxicity : MTT or resazurin assays in cancer cell lines, noting the nitrile’s potential off-target effects .

- Structural analogs : Compare with known bioactive pyridine derivatives (e.g., kinase inhibitors) .

Mechanistic Studies of Degradation Pathways

Q: How can researchers investigate environmental degradation pathways? A: Use accelerated aging studies under controlled conditions:

- Photolysis : Expose to UV light (254 nm) and monitor degradation via HPLC.

- Hydrolysis : Test pH-dependent stability (e.g., pH 2–12 buffers) to identify labile bonds (e.g., ketone or nitrile groups) .

Isotope labeling ( or ) traces degradation products for mechanistic insights.

Advanced Applications in Material Science

Q: Can this compound be used in metal-organic frameworks (MOFs) or catalysts? A: The nitrile and pyridine groups act as ligands for transition metals (e.g., Cu, Pd):

- MOF synthesis : Solvothermal reactions with Zn(NO) yield porous structures for gas storage.

- Catalysis : Pd complexes catalyze cross-coupling reactions; characterize via EXAFS or XPS .

Cross-Disciplinary Data Integration

Q: How can researchers integrate structural and reactivity data across disciplines? A: Leverage databases and tools:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。